molecular formula C20H18BrNO2S B3523179 N-benzyl-4-bromo-N-(4-methylphenyl)benzenesulfonamide

N-benzyl-4-bromo-N-(4-methylphenyl)benzenesulfonamide

Cat. No.: B3523179
M. Wt: 416.3 g/mol
InChI Key: VGMWTLAMBMOXPA-UHFFFAOYSA-N
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Description

N-benzyl-4-bromo-N-(4-methylphenyl)benzenesulfonamide: is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Properties

IUPAC Name

N-benzyl-4-bromo-N-(4-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrNO2S/c1-16-7-11-19(12-8-16)22(15-17-5-3-2-4-6-17)25(23,24)20-13-9-18(21)10-14-20/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMWTLAMBMOXPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-bromo-N-(4-methylphenyl)benzenesulfonamide typically involves the reaction of 4-bromo-N-(4-methylphenyl)benzenesulfonamide with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.

    Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium iodide in acetone can be used to replace the bromine atom with an iodine atom.

    Oxidation: Potassium permanganate in an acidic medium can oxidize the methyl group to a carboxylic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether can reduce the sulfonamide group to an amine.

Major Products:

    Substitution: N-benzyl-4-iodo-N-(4-methylphenyl)benzenesulfonamide.

    Oxidation: N-benzyl-4-bromo-N-(4-carboxyphenyl)benzenesulfonamide.

    Reduction: N-benzyl-4-bromo-N-(4-methylphenyl)benzenesulfonamide amine derivative.

Scientific Research Applications

Chemistry: N-benzyl-4-bromo-N-(4-methylphenyl)benzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the interactions of sulfonamides with biological targets such as enzymes and receptors. It helps in understanding the structure-activity relationships of sulfonamide-based drugs.

Medicine: Although not a drug itself, this compound can be used in the development of new sulfonamide-based therapeutics. Its unique structure allows for the exploration of new pharmacophores and potential drug candidates.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new catalysts and polymers.

Mechanism of Action

The mechanism of action of N-benzyl-4-bromo-N-(4-methylphenyl)benzenesulfonamide is primarily based on its ability to interact with biological targets through its sulfonamide group. Sulfonamides are known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This compound may bind to the active site of enzymes, blocking their activity and leading to various biological effects. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-benzyl-4-bromo-N-(4-methoxyphenyl)benzenesulfonamide
  • N-benzyl-4-bromo-N-(4-chlorophenyl)benzenesulfonamide
  • N-benzyl-4-bromo-N-(4-ethylphenyl)benzenesulfonamide

Comparison:

  • N-benzyl-4-bromo-N-(4-methoxyphenyl)benzenesulfonamide: This compound has a methoxy group instead of a methyl group, which can influence its reactivity and interactions with biological targets.
  • N-benzyl-4-bromo-N-(4-chlorophenyl)benzenesulfonamide: The presence of a chlorine atom can affect the compound’s electronic properties and its behavior in chemical reactions.
  • N-benzyl-4-bromo-N-(4-ethylphenyl)benzenesulfonamide: The ethyl group provides different steric and electronic effects compared to the methyl group, potentially altering the compound’s activity and applications.

N-benzyl-4-bromo-N-(4-methylphenyl)benzenesulfonamide stands out due to its unique combination of substituents, which can offer distinct advantages in specific applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-benzyl-4-bromo-N-(4-methylphenyl)benzenesulfonamide
Reactant of Route 2
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N-benzyl-4-bromo-N-(4-methylphenyl)benzenesulfonamide

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